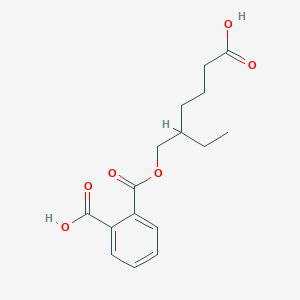

2-Ethyl-5-carboxypentyl phthalate

Vue d'ensemble

Description

2-Ethyl-5-carboxypentyl phthalate: is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is a metabolite of di(2-ethylhexyl) phthalate, which is widely used in the production of flexible polyvinyl chloride (PVC) products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-carboxypentyl phthalate typically involves the esterification of phthalic acid with 2-ethyl-5-carboxypentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic acid and 2-ethyl-5-carboxypentanol, are mixed in large reactors with an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-5-carboxypentyl phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters.

Applications De Recherche Scientifique

2-Ethyl-5-carboxypentyl phthalate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its effects on biological systems, particularly its role as a metabolite of di(2-ethylhexyl) phthalate.

Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.

Industry: Utilized in the production of flexible PVC products and as a plasticizer in various polymer applications

Mécanisme D'action

The mechanism of action of 2-Ethyl-5-carboxypentyl phthalate involves its interaction with various molecular targets and pathways. As a metabolite of di(2-ethylhexyl) phthalate, it can disrupt endocrine functions by mimicking or interfering with the action of natural hormones. This disruption can lead to adverse effects on reproductive health, development, and metabolic processes .

Comparaison Avec Des Composés Similaires

Di(2-ethylhexyl) phthalate: The parent compound from which 2-Ethyl-5-carboxypentyl phthalate is derived.

Mono(2-ethylhexyl) phthalate: Another metabolite of di(2-ethylhexyl) phthalate.

Diisononyl phthalate: A similar phthalate ester used as a plasticizer.

Uniqueness: this compound is unique due to its specific structure and its role as a metabolite of di(2-ethylhexyl) phthalate. Its distinct chemical properties and biological effects make it a compound of interest in various fields of research .

Activité Biologique

2-Ethyl-5-carboxypentyl phthalate (MECPP) is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer found in various consumer products. MECPP has gained attention due to its potential biological activity and implications for human health, particularly concerning endocrine disruption and carcinogenicity. This article reviews the biological activity of MECPP, highlighting relevant research findings, case studies, and potential mechanisms of action.

MECPP is classified as a phthalate ester, which are known for their ability to disrupt endocrine function. The chemical structure of MECPP allows it to interact with various biological pathways, influencing cellular behavior and metabolism.

Endocrine Disruption

Phthalates, including MECPP, are recognized as endocrine disruptors. They can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. Studies have shown that MECPP affects testosterone homeostasis in rodent models, contributing to adverse outcomes in male reproductive development .

Table 1: Summary of Biological Effects of MECPP

Carcinogenic Potential

Research indicates that MECPP may have carcinogenic properties. While direct evidence in humans is limited, animal studies have shown that DEHP and its metabolites can induce tumors in rodents. The mechanism appears to involve the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and cellular proliferation .

A recent study using the A31-1-1 BALB/c-3T3 cell line demonstrated that while DEHP did not induce transformation in vitro, it significantly modulated pathways associated with metabolism and cellular signaling, suggesting potential long-term risks associated with exposure to MECPP .

Case Study 1: Phthalate Exposure and Reproductive Health

A cohort study investigated the effects of phthalate exposure on reproductive health among children and adults. Results indicated that higher urinary concentrations of phthalate metabolites, including MECPP, were correlated with adverse reproductive outcomes. The study emphasized the need for further research into individual susceptibility based on genetic factors affecting metabolic conversion rates .

Case Study 2: Liver Toxicity

In another study focused on liver toxicity, rodents exposed to DEHP exhibited liver hypertrophy and hyperplasia. The presence of MECPP was noted as a significant factor contributing to these effects, underscoring the compound's potential role in liver carcinogenesis through mechanisms involving oxidative stress and inflammatory responses .

Research Findings

Recent literature has expanded our understanding of MECPP's biological activity:

- Tryptophan Metabolism: MECPP promotes tryptophan uptake and its conversion to kynurenine, which activates AHR pathways linked to cell survival mechanisms. This metabolic shift may contribute to enhanced cell viability under certain conditions .

- Genotoxicity Assessments: Although direct genotoxic effects of MECPP remain inconclusive, studies suggest it can influence gene expression related to tumorigenesis and metabolic dysregulation .

Propriétés

IUPAC Name |

2-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGRNAPKLGXDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873152 | |

| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40809-41-4 | |

| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40809-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-carboxypentyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040809414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary sources of human exposure to MECPP?

A1: Humans are primarily exposed to MECPP through the metabolism of DEHP, which is found in various products such as food packaging, medical devices, and building materials [, , , ].

Q2: How is MECPP metabolized in the human body?

A2: DEHP is first metabolized to MEHP, which is further oxidized to form MECPP alongside other metabolites like MEHHP and MEOHP [, ]. Beta-oxidation in the liver plays a significant role in the metabolism of MECPP [].

Q3: What is the significance of measuring MECPP levels in urine?

A3: MECPP is considered a reliable biomarker of DEHP exposure as it is the major metabolite excreted in urine and is less susceptible to external contamination [, ].

Q4: What is the relationship between MECPP levels and obesity?

A4: Studies suggest a complex relationship between MECPP and obesity. While some studies found a positive association between MECPP levels and obesity in children [, ], others showed a negative association in adults [].

Q5: How does MECPP exposure potentially impact lipid profiles?

A5: Some studies observed an association between higher urinary MECPP concentrations and increased total cholesterol, non-HDL cholesterol, and LDL cholesterol levels in pregnant women [].

Q6: Is there a connection between MECPP exposure and diabetes mellitus?

A6: Research indicates a potential link between MECPP and an elevated risk of diabetes mellitus in adults [], particularly among individuals already diagnosed with the condition [].

Q7: Can MECPP exposure influence thyroid hormone levels during pregnancy?

A7: Studies suggest that exposure to phthalates, including MECPP, during early pregnancy might be associated with alterations in thyroid hormone levels, which are crucial for fetal development [, ].

Q8: Does prenatal exposure to MECPP affect fetal growth?

A8: Some studies suggest an association between prenatal MECPP exposure and reduced birth weight, particularly in the presence of co-exposure to other environmental pollutants []. Other studies found associations with increased head circumference during the first year of life [, ].

Q9: Could MECPP exposure be linked to an increased risk of uterine leiomyoma?

A9: Preliminary research indicates a possible association between higher urinary levels of DEHP metabolites, including MECPP, and an increased risk of uterine leiomyoma [].

Q10: Is there a relationship between MECPP and male reproductive health?

A10: Studies have reported an inverse association between MECPP and indicators of male reproductive health, including testosterone levels, sperm quality, and an increased risk of adult-onset hypogonadism [, , ].

Q11: What potential effects might MECPP have on female reproductive outcomes?

A11: Research suggests that exposure to DEHP metabolites, including MECPP, may be associated with adverse female reproductive outcomes, such as reduced oocyte yield, lower clinical pregnancy rates, and a higher risk of endometrial polyp [, ].

Q12: Are there any observed differences in MECPP levels between children and adults?

A12: Studies have shown that children tend to have higher urinary concentrations of DEHP metabolites, including MECPP, compared to adults, potentially due to differences in exposure pathways and metabolic rates [, , ].

Q13: Is there evidence of occupational exposure to MECPP in certain professions?

A13: Firefighters have been found to have elevated levels of urinary phthalate metabolites, including MECPP, following fire suppression activities, highlighting the potential for occupational exposure in this profession [, ].

Q14: How is MECPP measured in biological and environmental samples?

A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the accurate quantification of MECPP in urine, serum, and other biological samples [, , , ].

Q15: Have any temporal trends been observed in MECPP levels?

A15: Studies indicate a decline in DEHP metabolite concentrations, including MECPP, in certain populations following regulatory actions and public awareness campaigns aimed at reducing DEHP exposure [, ].

Q16: What are the implications of detecting MECPP in environmental matrices?

A16: The presence of MECPP in environmental samples, such as water and soil, raises concerns about the potential for ecosystem contamination and the need for effective waste management strategies to mitigate environmental risks [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.